molecular formula C14H16N2O B1680165 5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole CAS No. 66611-26-5

5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

Cat. No. B1680165
Key on ui cas rn: 66611-26-5
M. Wt: 228.29 g/mol
InChI Key: KRVMLPUDAOWOGN-UHFFFAOYSA-N
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Patent
US04278677

Procedure details

44 g of the hydrochloride of 4-piperidone monohydrate were added at 100° C. to a solution of 12.6 g of 5-methoxy-indole in 240 ml of acetic acid and the mixture was held at 100° C. for 30 minutes and was then cooled and poured into ice water containing 400 ml of concentrated ammonium hydroxide solution. The mixture was extracted with ethyl acetate and the organic phase was washed with aqueous sodium chloride solution, was dried over magnesium sulfate and was evaporated to dryness to obtain 20 g of raw product. The latter was chromatographed over silica gel and elution with a 7-2-1 chloroform-methanol-triethylamine mixture yielded 5.26 g of 5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole in the form of a resin.
Quantity
44 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12.6 g
Type
reactant
Reaction Step One
Quantity
240 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
400 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.O.[NH:3]1[CH2:8][CH2:7][C:6](=O)[CH2:5][CH2:4]1.[CH3:10][O:11][C:12]1[CH:13]=[C:14]2[C:18](=[CH:19][CH:20]=1)[NH:17][CH:16]=[CH:15]2.[OH-].[NH4+]>C(O)(=O)C>[CH3:10][O:11][C:12]1[CH:13]=[C:14]2[C:18](=[CH:19][CH:20]=1)[NH:17][CH:16]=[C:15]2[C:6]1[CH2:5][CH2:4][NH:3][CH2:8][CH:7]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
44 g
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.N1CCC(CC1)=O
Name
Quantity
12.6 g
Type
reactant
Smiles
COC=1C=C2C=CNC2=CC1
Name
Quantity
240 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
ice water
Quantity
400 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[NH4+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was then cooled
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
the organic phase was washed with aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
to obtain 20 g of raw product
CUSTOM
Type
CUSTOM
Details
The latter was chromatographed over silica gel and elution with a 7-2-1 chloroform-methanol-triethylamine mixture

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC=1C=C2C(=CNC2=CC1)C=1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 5.26 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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